molecular formula C11H11ClN2O2 B1423563 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1354950-55-2

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No.: B1423563
CAS No.: 1354950-55-2
M. Wt: 238.67 g/mol
InChI Key: XVZGZKQPHXKQFY-UHFFFAOYSA-N
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Description

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of

Properties

IUPAC Name

2-methyl-3-phenylimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZGZKQPHXKQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
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2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
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2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
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2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
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2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
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2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride

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